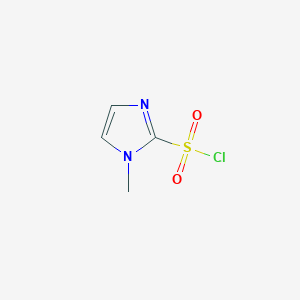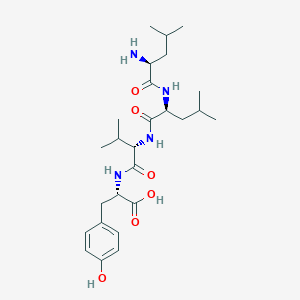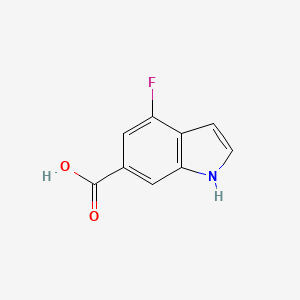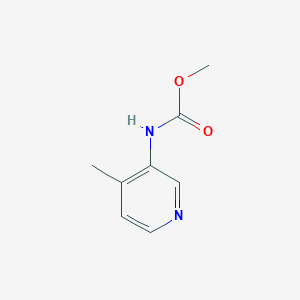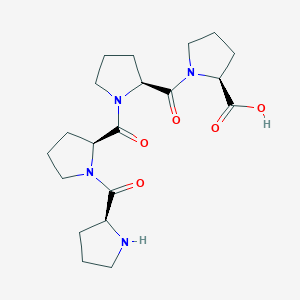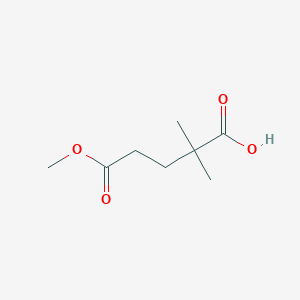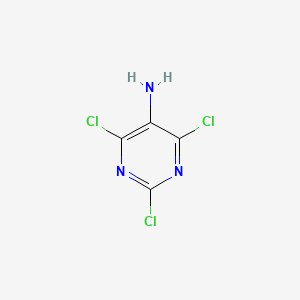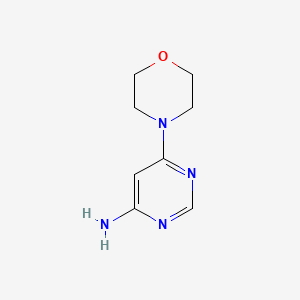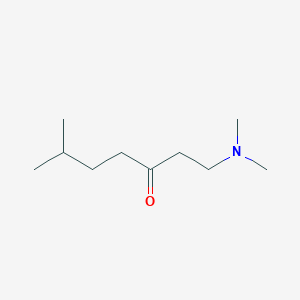
1-(Dimethylamino)-6-methylheptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or significance in that class.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, optical activity, and reactivity.Applications De Recherche Scientifique
1. Site-Selective Functionalization of Pyridines
- Summary of Application: Site-selective functionalization of pyridines is a crucial tool for the synthesis of diverse pharmaceuticals and materials. Diiminium pyridine adducts were introduced as highly convenient and potent Lewis acids .
- Methods of Application: Tributylphosphine selectively adds to the 4-position of pyridine in tetramethyldiiminium pyridine ditrifluoromethanesulfonate, resulting in the formation of the title compound .
- Results or Outcomes: This finding represents an advancement towards the utilization of diiminium units as organic reagents or catalysts for pyridine functionalization .
2. Peptide Dimethylation
- Summary of Application: Direct reductive methylation of peptides is a common method for quantitative proteomics .
- Methods of Application: This work investigated collisional fragmentation of peptides whose amine groups were derivatized with five linear ω-dimethylamino acids, from 2-(dimethylamino)-acetic acid to 6-(dimethylamino)-hexanoic acid .
- Results or Outcomes: Tandem mass spectra of the derivatized tryptic peptides revealed different preferential breakdown pathways .
3. Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
- Summary of Application: The synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a close structural analogue of 1-(Dimethylamino)-6-methylheptan-3-one, was proposed as a green solvent .
- Methods of Application: The synthesis involved the reaction of MeOProp with DMAA in the presence of a catalytic amount of KOtBu in solvent-free conditions .
- Results or Outcomes: The synthesis resulted in a compound that could be an attractive green solvent if it proves to have similar non-toxic and non-harmful characteristics to 1-(Dimethylamino)-6-methylheptan-3-one .
4. Antibacterial Amphiphilic Copolymers
- Summary of Application: Amphiphilic copolymers of P(DMAEMA-co-MMA) were synthesized and used as antibacterial agents due to their effective inhibition of bacterial growth .
- Methods of Application: The copolymers were synthesized using free radical polymerization by varying the concentrations of hydrophilic monomer 2-dimethylamino ethylmethacrylate (DMAEMA) and hydrophobic monomer methyl methacrylate (MMA) .
- Results or Outcomes: The synthesized copolymers exhibited significant control over bacterial biofilm adhesion, acting in a similar fashion like cationic biocide . These compositions may be useful in the development of bioreactors, sensors, surgical equipment, and drug delivery devices .
5. Synthesis of Methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate
- Summary of Application: The synthesis of methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, a close structural analogue of 1-(Dimethylamino)-6-methylheptan-3-one, was proposed as a green solvent .
- Methods of Application: The synthesis involved the reaction of MeOProp with DMAA in the presence of a catalytic amount of KOtBu in solvent-free conditions .
- Results or Outcomes: The synthesis resulted in a compound that could be an attractive green solvent if it proves to have similar non-toxic and non-harmful characteristics to 1-(Dimethylamino)-6-methylheptan-3-one .
6. Dyeing Polyester Materials
- Summary of Application: Two new disperse dyes, 5a and 5b, were employed to dye polyester materials at 2% shade .
- Methods of Application: The dyeing was performed either with or without using carriers at different dyeing temperatures (70, 90, and 100 °C) .
- Results or Outcomes: The results of this study could contribute to the development of new dyeing methods for polyester materials .
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It includes safety measures to be taken while handling the compound.
Orientations Futures
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
Propriétés
IUPAC Name |
1-(dimethylamino)-6-methylheptan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)5-6-10(12)7-8-11(3)4/h9H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBJXYOGYUXIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549044 |
Source


|
| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-6-methylheptan-3-one | |
CAS RN |
107245-26-1 |
Source


|
| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

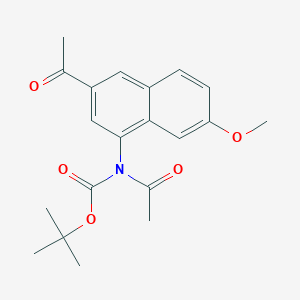
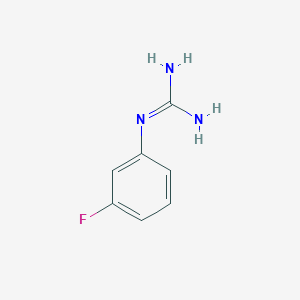

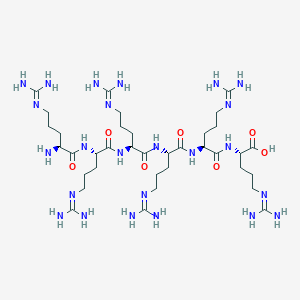
![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1339622.png)

